Cas no 5023-68-7 (6-(4-morpholinyl)-3-pyridinamine)

6-(4-morpholinyl)-3-pyridinamine structure
5023-68-7 structure
Product Name:6-(4-morpholinyl)-3-pyridinamine
Numero CAS:5023-68-7
MF:C15H16OS
MW:244.351943016052
CID:1563488
PubChem ID:12321625
Update Time:2025-04-21

6-(4-morpholinyl)-3-pyridinamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-(4-morpholinyl)-3-pyridinamine
    • CTK8J6505
    • SureCN10400039
    • 1-methoxy-4-(p-tolylsulfanyl-methyl)-benzene
    • 1-Methoxy-4-(p-tolylmercapto-methyl)-benzol
    • 4-methoxybenzyl-(4'-methylphenyl)-sulfide
    • AR-1I1078
    • 4-methoxybenzyl 3-oxobutanoate
    • 4-methoxybenzyl acetoacetate
    • AC1L35D4
    • p-Tolyl-(4-methoxy-benzyl)-sulfid
    • p-Anisyl acetoacetate
    • 4-methoxybenzyl 4-methylphenyl sulfide
    • AC1Q5CFL
    • (4-methoxybenzyl)(p-tolyl)sulfane
    • butanoic acid, 3-oxo-,(4-methoxyphenyl)methyl ester
    • CTK8J6505; SureCN10400039; 1-methoxy-4-(p-tolylsulfanyl-methyl)-benzene; 1-Methoxy-4-(p-tolylmercapto-methyl)-benzol; 4-methoxybenzyl-(4'-methylphenyl)-sulfide; AR-1I1078; 4-methoxybenzyl 3-oxobutanoate; 4-methoxybenzyl acetoacetate; AC1L35D4; p-Tolyl-(4-methoxy-benzyl)-sulfid; p-Anisyl acetoacetate; 4-methoxybenzyl 4-methylphenyl sulfide; AC1Q5CFL; (4-methoxybenzyl)(p-tolyl)sulfane; butanoic acid, 3-oxo-,(4-methoxyphenyl)methyl ester;
    • 5023-68-7
    • DTXSID101231354
    • 1-Methoxy-4-[[(4-methylphenyl)thio]methyl]benzene
    • Inchi: 1S/C15H16OS/c1-12-3-9-15(10-4-12)17-11-13-5-7-14(16-2)8-6-13/h3-10H,11H2,1-2H3
    • Chiave InChI: NSZILDDFICDVHQ-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC(C)=CC=1)CC1C=CC(=CC=1)OC

Proprietà calcolate

  • Massa esatta: 244.09228
  • Massa monoisotopica: 244.09218630g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 203
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.3
  • Superficie polare topologica: 34.5Ų

Proprietà sperimentali

  • PSA: 9.23
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited